Cas no 859523-84-5 (1-4-(cyclopentylamino)piperidin-1-ylethan-1-one)

1-4-(cyclopentylamino)piperidin-1-ylethan-1-one 化学的及び物理的性質
名前と識別子
-
- AKOS009005817
- 1-[4-(Cyclopentylamino)-1-piperidinyl]ethanone
- DTXSID901246335
- 1-[4-(cyclopentylamino)piperidino]-1-ethanone
- 1-[4-(cyclopentylamino)piperidin-1-yl]ethanone
- SCHEMBL1001670
- F1967-9382
- 1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one
- 859523-84-5
- 1-4-(cyclopentylamino)piperidin-1-ylethan-1-one
-
- インチ: 1S/C12H22N2O/c1-10(15)14-8-6-12(7-9-14)13-11-4-2-3-5-11/h11-13H,2-9H2,1H3
- InChIKey: BJYDOPDMTQGBII-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC(CC1)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 210.173213330g/mol
- どういたいしつりょう: 210.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-4-(cyclopentylamino)piperidin-1-ylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-9382-2.5g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 95%+ | 2.5g |
$1008.0 | 2023-09-06 | |
Life Chemicals | F1967-9382-10g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 95%+ | 10g |
$2117.0 | 2023-09-06 | |
TRC | C147946-100mg |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 100mg |
$ 115.00 | 2022-06-06 | ||
Life Chemicals | F1967-9382-1g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 95%+ | 1g |
$504.0 | 2023-09-06 | |
Life Chemicals | F1967-9382-0.25g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 95%+ | 0.25g |
$454.0 | 2023-09-06 | |
Life Chemicals | F1967-9382-0.5g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 95%+ | 0.5g |
$478.0 | 2023-09-06 | |
Life Chemicals | F1967-9382-5g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 95%+ | 5g |
$1512.0 | 2023-09-06 | |
TRC | C147946-1g |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 1g |
$ 730.00 | 2022-06-06 | ||
TRC | C147946-500mg |
1-[4-(cyclopentylamino)piperidin-1-yl]ethan-1-one |
859523-84-5 | 500mg |
$ 475.00 | 2022-06-06 |
1-4-(cyclopentylamino)piperidin-1-ylethan-1-one 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
1-4-(cyclopentylamino)piperidin-1-ylethan-1-oneに関する追加情報
1-4-(Cyclopentylamino)piperidin-1-ylethan-1-one: A Comprehensive Overview
The compound with CAS No. 859523-84-5, known as 1-4-(cyclopentylamino)piperidin-1-ylethan-1-one, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of cyclic ketones and features a piperidine ring substituted with a cyclopentylamino group. The cyclopentylamino moiety introduces unique steric and electronic properties, while the piperidine ring contributes to the molecule's rigidity and potential for hydrogen bonding. The ethanone group further enhances the molecule's reactivity and bioavailability.
Recent studies have highlighted the potential of 1-4-(cyclopentylamino)piperidin-1-ylethan-1-one as a promising candidate in drug discovery. Researchers have explored its role as a modulator of various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The compound's ability to interact with these targets has been attributed to its unique structural features, particularly the cyclopentylamino group, which facilitates receptor binding through hydrophobic interactions and hydrogen bonding.
One of the most notable advancements in the study of this compound involves its application in pain management. Preclinical trials have demonstrated that 1-4-(cyclopentylamino)piperidin-1-ylethan-1-one exhibits potent analgesic properties, potentially through its interaction with opioid receptors. This finding has sparked interest in its development as a novel analgesic agent with reduced side effects compared to traditional opioids.
In addition to its pharmacological applications, the synthesis of 1-4-(cyclopentylamino)piperidin-1-ylethan-1-one has been optimized through innovative chemical methodologies. Researchers have employed catalytic asymmetric synthesis to enhance the enantioselectivity of the molecule, which is crucial for its therapeutic efficacy. This approach not only improves the yield but also reduces environmental impact, aligning with current green chemistry principles.
The structural versatility of this compound also extends to its application in agrochemicals. Studies have shown that 1-4-(cyclopentylamino)piperidin-1-ylethan-1-one possesses insecticidal properties, making it a potential candidate for developing eco-friendly pesticides. Its ability to disrupt insect neurotransmitter systems without significant toxicity to mammals highlights its potential in sustainable agriculture.
Furthermore, computational modeling has played a pivotal role in understanding the molecular interactions of 1-cyclopentylaminopiperidinone (another name for this compound). Advanced docking studies have revealed key residues on target proteins that are critical for binding affinity, providing insights into structure-based drug design strategies.
Despite its promising prospects, further research is required to fully elucidate the mechanisms underlying its biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate its progression from preclinical studies to clinical trials.
In conclusion, CAS No. 859523-84-5, or 1-cyclopentylaminopiperidinone, represents a significant advancement in organic synthesis and drug discovery. Its unique structural features, coupled with emerging research findings, position it as a versatile compound with applications across multiple therapeutic areas. As scientific understanding continues to evolve, this compound holds immense potential for addressing unmet medical needs while adhering to environmentally responsible practices.
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